2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The structure of this compound includes a pyrido[1,2-a]pyrimidine skeleton, which is a fused bicyclic ring system combining a pyridine and a pyrimidine ring. The presence of a chloro substituent and an aldehyde functional group at specific positions on the ring system makes it a versatile precursor for further chemical transformations.
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidine derivatives has been explored in several studies. For instance, the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation and Csp3-H to C=O oxidation has been reported, which demonstrates the potential for creating similar compounds to 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde . Additionally, the behavior of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions has been studied, leading to the formation of various heterocyclic compounds, indicating that the chloro analogue could undergo similar reactions .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not directly discussed in the provided papers. However, the structure of related compounds, such as 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, has been investigated, and it is reasonable to infer that the chloro analogue would have similar structural features, such as planarity and aromaticity, which are characteristic of pyrido[1,2-a]pyrimidine derivatives .
Chemical Reactions Analysis
The reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with various nucleophiles has been described, leading to the formation of enaminones, Schiff's bases, and other heterocyclic compounds . This suggests that the chloro analogue could also participate in similar nucleophilic condensation reactions. Moreover, the synthesis of pyrazolo[3,4-d]pyrimidines from related carbaldehydes under microwave-assisted, solvent-free conditions has been reported, which could be a relevant reaction for the chloro analogue as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are not directly reported in the provided papers. However, the properties of structurally related compounds can provide insights. For example, the corrosion inhibition performance of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on carbon steel in hydrochloric acid solution has been studied, indicating that pyrimidine-3-carbaldehyde derivatives can exhibit significant chemical activity and potential applications in material science . The synthesis of 6-chloropyridine-3-carbaldehyde presents a method that could be adapted for the synthesis of the chloro analogue, providing information on potential synthesis routes and the stability of the compound .
Scientific Research Applications
- Application Summary : This compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .
- Methods of Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised . The specific experimental procedures, technical details, or parameters are not provided in the available resources.
- Results : The method resulted in high yields of up to 95% .
- Application Summary : This compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .
- Methods of Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised . The specific experimental procedures, technical details, or parameters are not provided in the available resources.
- Results : The method resulted in high yields of up to 95% .
- Application Summary : This compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .
- Methods of Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised . The specific experimental procedures, technical details, or parameters are not provided in the available resources.
- Results : The method resulted in high yields of up to 95% .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-6(5-13)9(14)12-4-2-1-3-7(12)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLHXLJSHPMFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169902 | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666674 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
CAS RN |
17481-62-8 | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17481-62-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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